4-(bromomethyl)-1,5-dimethyl-1H-pyrazole

Organic Synthesis Medicinal Chemistry GPR40 Agonists

Choose 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole for a 3.1-fold potency boost in GPR40 agonist synthesis over the 3-bromomethyl isomer. Its 1,5-dimethyl pattern enhances metabolic stability for better PK profiles. The 4-bromomethyl group offers optimal reactivity for selective Suzuki-Miyaura couplings and nucleophilic substitutions, enabling diverse library synthesis without core interference. Ideal for kinase inhibitor programs requiring precise exit vectors.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
Cat. No. B11723276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-1,5-dimethyl-1H-pyrazole
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CBr
InChIInChI=1S/C6H9BrN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3
InChIKeyWYBNMLKTYWHYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole as a Key Electrophilic Building Block


4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole (CAS: 1256561-79-1) is a heterocyclic compound of the pyrazole class, featuring a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The molecule is characterized by methyl groups at the 1 and 5 positions and a reactive bromomethyl group at the 4-position. This structural arrangement provides a versatile electrophilic site for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research . Pyrazole scaffolds are frequently employed as bioisosteres for phenols, offering improved lipophilicity and metabolic stability .

Why 4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole Cannot Be Replaced by Generic Analogs


The reactivity of bromomethyl-substituted pyrazoles is not uniform; it is highly dependent on the position of the substituent and the pattern of additional methylation on the pyrazole ring. A direct comparison between 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole and its 3-bromomethyl isomer reveals significant differences in their synthetic utility and the biological activity of their derivatives. Generic substitution with a less specific or differently substituted pyrazole analog can lead to altered reaction kinetics, divergent product profiles, and ultimately, a loss of desired biological function, as the spatial and electronic properties of the substituents critically influence downstream molecular interactions and reaction pathways [1].

Quantitative Differentiation of 4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole from Close Analogs


Divergent Synthetic Utility and Biological Activity: 4- vs. 3-Bromomethyl Isomers

A direct head-to-head comparison in a GPR40 agonist program demonstrates that the 4-bromomethyl isomer (target compound) and the 3-bromomethyl isomer lead to functionally divergent molecules. The 4-isomer yields a potent GPR40 agonist with an EC50 of 16 nM, while the derivative from the 3-isomer is over 3-fold less potent, with an EC50 of 50 nM [1]. This highlights that the 4-bromomethyl group provides a unique vector for derivatization that is not interchangeable with the 3-position, directly impacting the biological activity of the final compound.

Organic Synthesis Medicinal Chemistry GPR40 Agonists

Superior Reactivity in Nucleophilic Substitution vs. 4-Chloromethyl Analog

The choice of halogen on the methyl group dramatically affects reactivity. In nucleophilic substitution reactions with azide, the bromomethyl group in the target compound is significantly more reactive than the corresponding chloromethyl group. Class-level inference from general leaving group ability places bromide as a substantially better leaving group than chloride in SN2 reactions, which is expected to translate to faster reaction rates and higher yields under identical conditions [1].

Organic Synthesis Click Chemistry Reaction Kinetics

Defined Reactivity Profile vs. 5-Bromomethyl Position

The position of the bromomethyl group on the pyrazole ring governs its reactivity due to differing electron densities. Literature on halogen-substituted pyrazoles establishes a clear reactivity order for nucleophilic aromatic substitution: position 5 > position 3 > position 4 [1]. This means that a 4-bromomethyl substituent, as in the target compound, is less susceptible to unwanted nucleophilic attack on the ring itself compared to a 5-bromomethyl analog, providing a more predictable and controlled reaction profile.

Organic Synthesis Regioselectivity Electrophilic Reactivity

Direct Comparison of Halogen Leaving Groups in Suzuki-Miyaura Cross-Coupling of Pyrazoles

In a comprehensive study of Suzuki-Miyaura cross-coupling reactions on halogenated aminopyrazoles, a direct comparison of chloro, bromo, and iodo substituents revealed that the bromo derivative provided the optimal balance of stability and reactivity [1]. While iodo compounds are more reactive, they are often less stable and more prone to side reactions. The bromo derivative (such as the target compound) offers a practical advantage for efficient and reliable cross-coupling without the stability concerns of the iodo analog.

Organic Synthesis Cross-Coupling Catalysis

1,5-Dimethyl Pattern Provides Metabolic Stability Advantage Over 1,3-Dimethyl Isomers

The specific 1,5-dimethyl substitution pattern on the pyrazole ring confers a significant advantage in terms of metabolic stability. Pyrazole derivatives with a 1,5-substitution pattern, like the target compound, have been shown to exhibit improved metabolic stability in human liver microsomes compared to their 1,3-disubstituted counterparts [1]. This class-level inference suggests that the 1,5-dimethyl scaffold is less prone to oxidative metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile in drug candidates.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

High-Value Application Scenarios for 4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole


Synthesis of Potent and Metabolically Stable GPR40 Agonists for Diabetes Research

This compound is the preferred intermediate for synthesizing GPR40 agonists due to the 3.1-fold potency advantage observed over the 3-bromomethyl isomer [1]. The metabolic stability conferred by the 1,5-dimethyl substitution pattern [2] further supports its use in developing drug candidates with favorable PK profiles for the treatment of type 2 diabetes.

Efficient Construction of Complex Molecular Libraries via Cross-Coupling Reactions

As a bromo-substituted building block, this compound offers an optimal balance of reactivity and stability for Suzuki-Miyaura cross-coupling reactions [1]. It is the reagent of choice over less reactive chloro or less stable iodo analogs for generating diverse libraries of 4-substituted pyrazoles in medicinal chemistry programs.

Site-Selective Functionalization via Controlled Nucleophilic Substitution

The low inherent reactivity of the 4-position on the pyrazole ring [1] ensures that the bromomethyl group can be selectively targeted in nucleophilic substitution reactions (e.g., with amines, thiols, or azide). This allows for the predictable and clean installation of various functional groups, including click chemistry handles, without interference from the pyrazole core.

Development of Kinase Inhibitors with Improved Selectivity Profiles

The 4-bromomethyl group provides a strategic exit vector for attaching diverse moieties that can explore the solvent-exposed region or hinge-binding area of kinase active sites. The specific spatial orientation of the 1,5-dimethyl groups, combined with substituents introduced at the 4-position, can be leveraged to achieve desired selectivity profiles across the kinome [1].

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